molecular formula C17H29Br2N3O B5078774 2-({bis[3-(dimethylamino)propyl]amino}methyl)-4,6-dibromophenol

2-({bis[3-(dimethylamino)propyl]amino}methyl)-4,6-dibromophenol

Cat. No.: B5078774
M. Wt: 451.2 g/mol
InChI Key: SBIDEOUPUSEREX-UHFFFAOYSA-N
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Description

This compound is a phenolic compound with bromine substituents at the 4 and 6 positions of the phenol ring. It also has a complex amine group attached to the 2 position of the phenol ring. This amine group contains two propylamine moieties, each with a dimethylamino group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenolic core, the introduction of the bromine substituents, and the attachment of the complex amine group. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the large amine group. The phenolic core would likely contribute to the compound’s aromaticity, while the bromine substituents would add significant molecular weight. The amine group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

As a phenolic compound, this molecule might undergo reactions typical of phenols, such as acid-base reactions with the phenolic hydrogen. The bromine substituents might make the molecule susceptible to reactions involving halogen exchange. The amine group could potentially undergo reactions typical of amines, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar regions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interaction with biological receptors or enzymes. If it were used as a catalyst or a reagent in a chemical reaction, its mechanism of action might involve facilitating or participating in certain chemical transformations .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might pose a fire hazard. The bromine substituents might make the compound toxic or corrosive .

Future Directions

Potential future directions for research on this compound could include exploring its uses in various applications, such as drug development or materials science, studying its reactivity and mechanism of action, and developing safer and more efficient methods for its synthesis .

Properties

IUPAC Name

2-[[bis[3-(dimethylamino)propyl]amino]methyl]-4,6-dibromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29Br2N3O/c1-20(2)7-5-9-22(10-6-8-21(3)4)13-14-11-15(18)12-16(19)17(14)23/h11-12,23H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDEOUPUSEREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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